molecular formula C15H13N3O3 B4663684 2-(2,5-dioxo(1,3-diazolidinyl))-N-naphthylacetamide

2-(2,5-dioxo(1,3-diazolidinyl))-N-naphthylacetamide

Cat. No.: B4663684
M. Wt: 283.28 g/mol
InChI Key: PYBNPYZQQQDSIF-UHFFFAOYSA-N
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Description

2-(2,5-dioxo(1,3-diazolidinyl))-N-naphthylacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a diazolidinyl ring fused with a naphthylacetamide moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxo(1,3-diazolidinyl))-N-naphthylacetamide typically involves the reaction of naphthylacetamide with a diazolidinyl precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common reaction conditions include moderate temperatures and specific pH levels to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxo(1,3-diazolidinyl))-N-naphthylacetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

2-(2,5-dioxo(1,3-diazolidinyl))-N-naphthylacetamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxo(1,3-diazolidinyl))-N-naphthylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-propionic acid
  • (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid
  • (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid

Uniqueness

Compared to similar compounds, 2-(2,5-dioxo(1,3-diazolidinyl))-N-naphthylacetamide stands out due to its unique combination of a diazolidinyl ring and a naphthylacetamide moiety

Properties

IUPAC Name

2-(2,5-dioxoimidazolidin-1-yl)-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c19-13(9-18-14(20)8-16-15(18)21)17-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,16,21)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBNPYZQQQDSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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